

Tyrphostin A1 stock solution preparation

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Compound Focus: Tyrphostin A1

CAS No.: 2826-26-8

Cat. No.: S546119

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Chemical Profile of Tyrphostin A1

The table below summarizes the key chemical and physical properties of **Tyrphostin A1** essential for handling and solution preparation.

Property	Specification
CAS Number	2826-26-8 [1] [2] [3]
Synonyms	Tyrphostin 1; AG9; (4-Methoxybenzylidene)malononitrile [1] [2] [4]
Molecular Formula	C ₁₁ H ₈ N ₂ O [1] [2] [3]
Molecular Weight	184.19 g/mol [1] [3]
Appearance	Off-white to yellow or light orange powder/crystal [1] [2] [3]
Purity	Typically >98% [2] [3] [4]
Recommended Storage	Refrigerated (0-10°C or 2-8°C); desiccate at -20°C for longer-term stock storage [1] [2] [3]

Preparation of Stock Solutions

A concentrated stock solution is recommended for in vitro experiments. Dimethyl sulfoxide (DMSO) is the standard solvent.

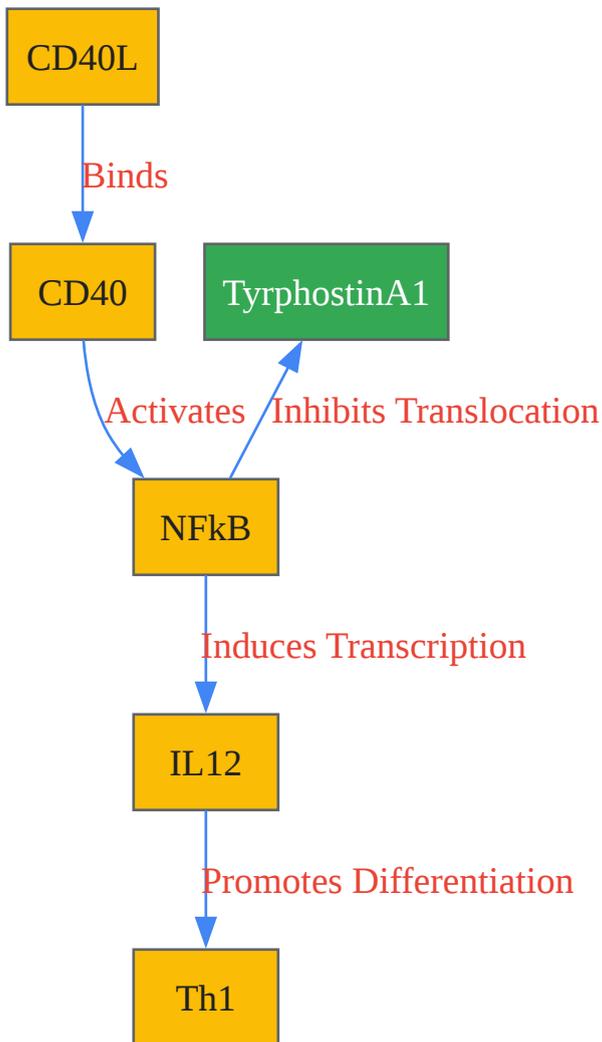
- **Standard 10 mM Stock Solution:** Add **1.844 mg** of **Tyrphostin A1** powder to **1 mL** of anhydrous DMSO to achieve a final concentration of 10 mM [1].
- **Solubility:** **Tyrphostin A1** is highly soluble in DMSO, with concentrations of at least **100 mg/mL (542.92 mM)** achievable [1] [3].
- **Storage:** Aliquot the stock solution and store it at **-20°C for one year** or **-80°C for two years** [1].
- **Handling Tips:** Warm the vial at 37°C and briefly sonicate if the powder does not dissolve immediately. Prepare working solutions on the same day where possible to maintain stability, and avoid repeated freeze-thaw cycles [3].

Key Biological Activities & Experimental Protocols

Tyrphostin A1 is noted for its weak inhibition of classical tyrosine kinases but has specific effects on immunomodulatory pathways [1] [5].

Inhibition of IL-12 Production and Th1 Cell Development

Tyrphostin A1 inhibits the CD40 signaling pathway in macrophages, reducing IL-12 production and subsequent Th1 cell generation [5].



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*Inhibition of CD40-induced IL-12 production by **Tyrphostin A1** [5]*

Detailed Protocol: In Vitro Inhibition of IL-12 in Macrophages [5]

- **Cell Culture:** Use splenic macrophage cultures.
- **Stimulation & Treatment:** Stimulate cells with soluble CD40 ligand (sCD40L) to induce IL-12 production.
- **Tyrphostin A1 Application:** Add **Tyrphostin A1** simultaneously with sCD40L. A **dose-dependent decrease in IL-12 p40** is observed, with **maximal inhibition (62.5%) at 10 μM**.
- **Analysis:** Measure IL-12 p40 levels in the culture supernatant via an appropriate immunoassay.

Attenuation of Experimental Autoimmune Encephalomyelitis (EAE)

Tyrphostin A1 demonstrates therapeutic efficacy in the EAE model, a model for multiple sclerosis [5].

Detailed Protocol: In Vivo EAE Amelioration [5]

- **Animal Model:** Female SJL/J mice (4-6 weeks old) induced for EAE.
- **Treatment:** Administer **Tyrphostin A1** via intraperitoneal injection.
- **Dosage:** 200 µg per mouse, administered every other day.
- **Assessment:** Monitor and score clinical symptoms. Treatment with **Tyrphostin A1** results in significant **attenuation of EAE** severity.

Application as an Inactive Control Analog

In pharmacological studies, **Tyrphostin A1** is used as an inactive control for other active tyrphostins [6].

Detailed Protocol: Adenosine A1 Receptor Signaling [6]

- **Cell Line:** Use CHO cells transfected with the human adenosine A1 receptor (CHO-A1).
- **Pre-treatment:** Incubate cells with 100 µM **Tyrphostin A1** for 30 minutes.
- **Stimulation & Measurement:** Stimulate cells with the adenosine A1 receptor agonist CPA and measure the accumulation of [³H]-inositol phosphates.
- **Expected Result:** Unlike active tyrosine kinase inhibitors, **Tyrphostin A1** should not significantly **potentiate** the [³H]-IP response.

Safety and Handling

Tyrphostin A1 requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive instructions. General warnings include [2]:

- **Hazard Statements:** H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- **Precautionary Measures:** Use personal protective equipment (PPE) and do not eat, drink, or smoke when handling.

Key Research Applications Summary

Application Area	Mechanism / Key Finding	Typical Working Concentration/ Dose	Key Experimental Readout
IL-12 & Immunology	Inhibits CD40-induced NF- κ B translocation, reducing IL-12 production [1] [5]	10 μ M (in vitro) [5]	Decreased IL-12 p40 (ELISA); Reduced Th1 cell proliferation [5]
Autoimmune Disease Model	Attenuates clinical symptoms of EAE [5]	200 μ g per mouse (in vivo) [5]	Clinical disease score in SJL/J mice [5]
Tyrosine Kinase Signaling Control	Used as an inactive control analog for other tyrphostins (e.g., A47) [6]	100 μ M (in vitro) [6]	Lack of potentiation of receptor-mediated [3 H]-IP accumulation [6]

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